3-Ethylphenol

Description

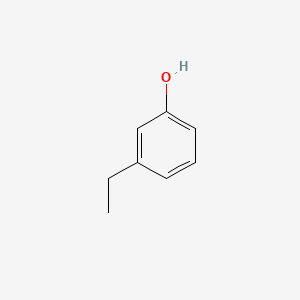

This compound belongs to the family of Phenols and Derivatives. These are compounds containing a phenol moiety, which is a benzene bearing an hydroxyl group.

Structure

3D Structure

Properties

IUPAC Name |

3-ethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-2-7-4-3-5-8(9)6-7/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNKTRSOROOSPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022480 | |

| Record name | 3-Ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [HSDB] | |

| Record name | Phenol, 3-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Ethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

218.4 °C @ 760 MM HG | |

| Record name | 3-ETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOLUBLE IN WATER, CHLOROFORM; VERY SOLUBLE IN ALCOHOL, ETHER | |

| Record name | 3-ETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0283 @ 20 °C/4 °C | |

| Record name | 3-ETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.05 [mmHg], 0.05 mm Hg at 25 °C | |

| Record name | 3-Ethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-ETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

620-17-7 | |

| Record name | 3-Ethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-ETHYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G9ZK222JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-ETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-4 °C | |

| Record name | 3-ETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

3-Ethylphenol chemical properties and structure

An In-depth Technical Guide to 3-Ethylphenol: Chemical Properties and Structure

Introduction

This compound (CAS No: 620-17-7), a member of the alkylphenol chemical family, is an organic aromatic compound with the molecular formula C₈H₁₀O[1][2]. This monosubstituted phenol, where an ethyl group is attached at the meta-position, presents as a colorless to light yellow or brown liquid at room temperature with a characteristic phenolic odor[1][3][4]. It is a key intermediate in various industrial processes, including the manufacturing of phenolic resins, photographic chemicals, antioxidants, and fragrances[1][2][5]. Its structural isomerism differentiates its chemical reactivity and physical properties from its ortho- and para-substituted counterparts. This document provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for this compound.

Chemical Structure and Identifiers

The molecular structure of this compound consists of a benzene ring substituted with a hydroxyl group (-OH) and an ethyl group (-CH₂CH₃) at positions 1 and 3, respectively[1]. This meta-substitution pattern influences its electronic properties and reactivity.

| Identifier | Value |

| IUPAC Name | This compound[6][7] |

| CAS Number | 620-17-7[2][3][8] |

| Molecular Formula | C₈H₁₀O[1][2][5][7] |

| SMILES | CCC1=CC(=CC=C1)O[6][9] |

| InChI | InChI=1S/C8H10O/c1-2-7-4-3-5-8(9)6-7/h3-6,9H,2H2,1H3[6][7][10] |

| InChIKey | HMNKTRSOROOSPP-UHFFFAOYSA-N[6][7][10] |

Physicochemical Properties

This compound is slightly soluble in water but miscible with many common organic solvents like ethanol and ether[2][4]. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 122.16 - 122.17 g/mol [2][5][6] |

| Appearance | Colorless to light yellow/brown clear liquid[1][3][5] |

| Melting Point | -4.0 °C to -4.5 °C[1][2][5][8] |

| Boiling Point | 212 °C - 218 °C at 760 mmHg[2][3][5] |

| Density | 1.001 - 1.0076 g/cm³ at 20-25 °C[1][3][5] |

| Flash Point | 202.00 °F (94.44 °C)[2][11] |

| Water Solubility | 3342 mg/L at 25 °C[2] |

| pKa | 10.2 (in aqueous solution at 25°C)[1] |

| Refractive Index (n²⁰/D) | 1.529 - 1.536[1][2][3] |

| Log Kow (Octanol/Water Partition Coefficient) | 2.40[4][12] |

Spectroscopic Characteristics

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Key Features |

| Infrared (IR) Spectroscopy | O-H stretch (broad): 3350 cm⁻¹, Aromatic C-H stretch: 3030 cm⁻¹, Aliphatic C-H stretches: 2960-2870 cm⁻¹, Aromatic C=C stretches: 1600 cm⁻¹ & 1500 cm⁻¹, C-O stretch: 1220 cm⁻¹[1]. |

| ¹H NMR Spectroscopy (CDCl₃) | Aromatic Protons: δ 6.6-7.2 ppm (complex multiplet), Ethyl Protons (CH₂): δ ~2.6 ppm (quartet), Ethyl Protons (CH₃): δ ~1.2 ppm (triplet)[1][6]. |

| ¹³C NMR Spectroscopy (CDCl₃) | δ (ppm): 155.21, 146.38, 129.59, 120.64, 115.06, 112.78, 28.71, 15.32[6]. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 122, Major Fragment: m/z 107 (loss of CH₃)[1][6]. |

Experimental Protocols

Synthesis of this compound

The industrial production of this compound is primarily achieved through the sulfonation of ethylbenzene, followed by an alkali melt of the resulting 3-ethylbenzenesulfonic acid[3][4].

Methodology:

-

Sulfonation & Isomerization: Ethylbenzene is reacted with sulfuric acid at high temperatures (around 200 °C)[3][13]. Under these thermodynamically controlled conditions, the initially formed 4-ethylbenzenesulfonic acid isomerizes to a mixture rich in the meta-isomer (3-ethylbenzenesulfonic acid)[3][4][14].

-

Selective Hydrolysis: Steam is passed through the reaction mixture at 150–170 °C[3][4]. This selectively hydrolyzes the ortho- and para-isomers back to ethylbenzene, which can be removed, thereby enriching the 3-ethylbenzenesulfonic acid content to over 95%[4][14].

-

Alkali Fusion: The purified 3-ethylbenzenesulfonic acid is then fused with a mixture of sodium hydroxide and potassium hydroxide at high temperatures (330–340 °C)[3][4][13].

-

Neutralization & Purification: The resulting phenolate salt is dissolved in water and neutralized with an acid (e.g., hydrochloric acid) to liberate this compound[13]. The product is then extracted with a solvent like ether and purified by fractional distillation to achieve purities up to 98%[3][13].

Determination of pKa by Spectrometric Titration

The acid dissociation constant (pKa) is a critical parameter reflecting the compound's acidity. A common method for its determination is spectrometric titration, which relies on the different UV-Vis absorption spectra of the protonated (phenol) and deprotonated (phenolate) forms.

Methodology:

-

Solution Preparation: A series of buffer solutions with a range of known pH values (e.g., pH 2.0 to 11.0) are prepared[15]. A stock solution of this compound in a suitable solvent mixture (e.g., acetonitrile-water) is also prepared[15].

-

Spectra Recording: The UV-Vis absorption spectrum of this compound is recorded in each buffer solution across a relevant wavelength range (e.g., 200-500 nm)[15].

-

Data Analysis: The absorbance data at a wavelength where the phenol and phenolate species show a significant difference in molar absorptivity is plotted against pH. The pKa value corresponds to the pH at which the concentrations of the acidic and basic forms are equal, which can be determined from the inflection point of the resulting sigmoidal curve. Specialized software can be used to process the absorbance data and calculate the pKa[15].

Analytical Identification

For purity assessment and quantification, chromatographic techniques are standard.

-

Gas Chromatography (GC): GC with a flame ionization detector (GC-FID) is effective for analyzing this compound. Non-polar stationary phases, such as dimethylpolysiloxane, are typically used. This method can separate this compound from its isomers (2-ethylphenol and 4-ethylphenol)[1].

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection at approximately 270 nm provides an alternative method. A C18 reverse-phase column with a methanol-water mobile phase is commonly employed for separation and quantification[1].

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

| Hazard Class | Statement |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled[2][4][16]. |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage[16][17]. |

| Eye Damage/Irritation | Causes serious eye irritation[4]. |

| Respiratory Hazard | May cause respiratory irritation[2][4]. |

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection[2][11].

-

Ventilation: Use only outdoors or in a well-ventilated area[16].

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container, away from oxidizing agents and heat sources[4][16][17]. An inert atmosphere is recommended for long-term stability[1][2].

-

First Aid: In case of contact with eyes, rinse immediately and cautiously with plenty of water for at least 15 minutes and seek medical advice[2][17]. If on skin, flush immediately with plenty of water[17]. If inhaled, move the victim to fresh air[16].

Conclusion

This compound is a significant industrial chemical with well-defined structural and physicochemical properties. Its synthesis is a multi-step process optimized for the meta-isomer, and its characterization is routinely performed using standard spectroscopic and chromatographic techniques. Due to its hazardous nature, strict adherence to safety protocols during handling and storage is imperative. The data and methodologies presented in this guide offer a technical foundation for researchers, scientists, and professionals in drug development and chemical manufacturing.

References

- 1. webqc.org [webqc.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 620-17-7 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | C8H10O | CID 12101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phenol, 3-ethyl- [webbook.nist.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. This compound(620-17-7) IR Spectrum [chemicalbook.com]

- 11. 3-ethyl phenol, 620-17-7 [thegoodscentscompany.com]

- 12. This compound [stenutz.eu]

- 13. prepchem.com [prepchem.com]

- 14. WO2016187678A1 - Production of 3-alkylphenols and uses thereof - Google Patents [patents.google.com]

- 15. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 16. fishersci.com [fishersci.com]

- 17. canbipharm.com [canbipharm.com]

Primary Synthesis Route: Sulfonation of Ethylbenzene

An In-depth Technical Guide to the Synthesis of 3-Ethylphenol from Ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the predominant industrial method for synthesizing this compound, a valuable intermediate in the production of photochemicals, pharmaceuticals, and agricultural chemicals, starting from ethylbenzene.[1][2] The guide details the multi-step chemical process, including experimental protocols and quantitative data, to support research and development activities.

The conventional and most established method for producing this compound from ethylbenzene is a multi-stage process involving sulfonation, isomeric rearrangement, selective hydrolysis, and alkali fusion.[2][3][4] This pathway is designed to selectively produce the meta-isomer, which is often challenging to obtain through direct alkylation methods.

The overall workflow for this synthesis is depicted below.

References

The Enigmatic Presence of 3-Ethylphenol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of 3-ethylphenol, a volatile organic compound, within the plant kingdom. While its presence has been identified in select species, comprehensive quantitative data and a definitive understanding of its biosynthetic pathways in plants remain areas of active investigation. This document summarizes the current state of knowledge, provides detailed experimental protocols for its analysis, and proposes a putative biosynthetic pathway based on analogous microbial systems.

Natural Occurrence of this compound in Plants

This compound has been identified as a natural constituent in a limited number of plant species. Its presence is often associated with the essential oils and volatile fractions of these plants. The confirmed plant sources include:

-

Mamoncillo (Melicoccus bijugatus) : This fruit-bearing tree, native to the Neotropics, is known to contain this compound as one of its volatile components.[1]

-

American Storax (Liquidambar styraciflua) : The resinous exudate of this tree, commonly known as storax, has been found to contain this compound.[1]

-

Coffee (Coffea sp.) : this compound has been detected in roasted coffee beans, contributing to the complex aroma profile of the beverage.

Quantitative Data on this compound and Related Compounds

Quantitative data on the concentration of this compound in plant tissues is scarce in the current scientific literature. Most studies on the volatile profiles of the aforementioned plants have identified its presence without reporting specific concentrations. One study on the essential oil of Liquidambar styraciflua reported the relative concentration of the isomeric p-ethylphenol, providing an indirect indication of the potential for ethylphenol presence.

| Plant Species | Plant Part | Compound | Concentration |

| Melicoccus bijugatus | Fruit | This compound | Not Quantified |

| Liquidambar styraciflua | Essential Oil | This compound | Not Quantified |

| Liquidambar styraciflua | Essential Oil | p-Ethylphenol | 1.7% (relative abundance)[2] |

| Coffea sp. | Roasted Beans | This compound | Not Quantified |

Putative Biosynthetic Pathway of this compound in Plants

A definitive biosynthetic pathway for this compound in plants has not been elucidated. However, based on the well-established shikimate pathway for the synthesis of phenolic compounds in plants and known microbial metabolic pathways, a putative pathway can be proposed.

The shikimate pathway is the primary route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast array of phenolic secondary metabolites in plants and microorganisms. A key intermediate in this pathway is chorismate, which serves as a precursor to p-coumaric acid. In various microorganisms, particularly certain yeasts and bacteria, p-coumaric acid is known to be a precursor for the formation of ethylphenols.[3][4] This microbial pathway involves a two-step conversion: decarboxylation of p-coumaric acid to 4-vinylphenol, followed by the reduction of the vinyl group to an ethyl group, yielding 4-ethylphenol.

It is plausible that a similar, yet unconfirmed, pathway could exist in plants for the biosynthesis of ethylphenols, including this compound, likely originating from a corresponding hydroxylated cinnamic acid precursor derived from the shikimate pathway.

Experimental Protocols for the Analysis of this compound in Plant Matrices

The analysis of this compound in plant materials typically involves the extraction of volatile and semi-volatile compounds followed by chromatographic separation and mass spectrometric detection. The following is a generalized protocol that can be adapted for specific plant matrices.

Sample Preparation

-

Fresh Plant Material : Homogenize fresh plant tissue (e.g., leaves, fruits, resin) to a fine powder or paste, preferably under cryogenic conditions (using liquid nitrogen) to prevent the loss of volatile compounds and enzymatic degradation.

-

Dried Plant Material : Grind dried plant material to a fine powder using a laboratory mill.

Extraction of Volatile Compounds

Several methods can be employed for the extraction of this compound, with the choice depending on the sample matrix and the desired analytical sensitivity.

-

Steam Distillation/Hydrodistillation : This is a classic method for extracting essential oils. The plant material is boiled in water, and the steam, carrying the volatile compounds, is condensed and collected. The essential oil phase is then separated from the aqueous phase.

-

Solvent Extraction :

-

Soxhlet Extraction : This continuous extraction method uses a suitable organic solvent (e.g., hexane, dichloromethane, or diethyl ether) to extract the volatile compounds from the solid plant material over several hours.

-

Ultrasonic-Assisted Extraction (UAE) : The plant material is macerated in a solvent and subjected to ultrasonic waves to enhance the extraction efficiency.

-

-

Headspace Solid-Phase Microextraction (HS-SPME) : This is a solvent-free method ideal for the analysis of volatile and semi-volatile compounds. The plant material is placed in a sealed vial and heated to release the volatile compounds into the headspace. A fused silica fiber coated with a sorbent material is then exposed to the headspace to adsorb the analytes. The fiber is subsequently desorbed in the injector of a gas chromatograph.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Gas Chromatography (GC) :

-

Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of phenolic compounds.

-

Injector : The injector temperature should be optimized to ensure efficient volatilization of the analytes without thermal degradation. For HS-SPME, a splitless injection is commonly used.

-

Oven Temperature Program : A temperature gradient is programmed to achieve good separation of the target compounds. A typical program might start at a low temperature (e.g., 40-60 °C), hold for a few minutes, and then ramp up to a final temperature of 250-280 °C.

-

-

Mass Spectrometry (MS) :

-

Ionization : Electron ionization (EI) at 70 eV is the standard method.

-

Detection : The mass spectrometer is operated in full scan mode to acquire mass spectra for compound identification. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity.

-

Identification : The identification of this compound is achieved by comparing its retention time and mass spectrum with those of an authentic standard. The mass spectrum of this compound is characterized by a molecular ion peak at m/z 122 and characteristic fragment ions.

-

Quantification : Quantification is performed by creating a calibration curve using standard solutions of this compound of known concentrations. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but not present in the sample) should be added to the sample and the calibration standards to correct for variations in extraction efficiency and instrument response.

-

Conclusion

The natural occurrence of this compound in plants presents an interesting area for phytochemical research. While its presence in species such as Melicoccus bijugatus, Liquidambar styraciflua, and Coffea sp. has been established, there is a clear need for further studies to quantify its concentration in various plant tissues and to fully elucidate its biosynthetic pathway. The methodologies outlined in this guide provide a robust framework for researchers to pursue these investigations, which could have implications for flavor and fragrance chemistry, as well as for understanding the complex metabolic networks within the plant kingdom.

References

An In-depth Technical Guide to the Physical Properties of m-Ethylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Ethylphenol, also known as 3-ethylphenol, is an organic aromatic compound with the chemical formula C₈H₁₀O. It is a colorless to pale yellow liquid at room temperature and possesses a characteristic phenolic odor. As a member of the ethylphenol isomer group, which also includes o-ethylphenol and p-ethylphenol, its physical and chemical properties are of significant interest in various fields, including chemical synthesis, materials science, and pharmacology. This technical guide provides a comprehensive overview of the core physical properties of m-ethylphenol, complete with tabulated data for easy reference, detailed experimental protocols for property determination, and a logical workflow for the characterization of such compounds.

Core Physical Properties of m-Ethylphenol

The physical properties of m-ethylphenol are crucial for its handling, application, and the design of processes in which it is a component. These properties are summarized in the table below, with comparative data for its ortho and para isomers provided for context.

| Physical Property | m-Ethylphenol (this compound) | o-Ethylphenol (2-ethylphenol) | p-Ethylphenol (4-ethylphenol) |

| Molecular Formula | C₈H₁₀O | C₈H₁₀O | C₈H₁₀O |

| Molecular Weight | 122.16 g/mol [1] | 122.16 g/mol | 122.16 g/mol [2] |

| Appearance | Colorless liquid[1][3] | Colorless liquid | Colorless to white crystalline solid[4][5] |

| Melting Point | -4 °C[1][3][6][7][8] | -18 °C | 40-42 °C[9][10] |

| Boiling Point | 217 °C[6] | 204.8 °C | 218-219 °C[9][10] |

| Density | 1.001 g/mL at 25 °C[6][7] | 1.021 g/mL at 20 °C | 1.011 g/cm³ |

| Solubility in Water | Slightly soluble[1][3][7][8] | Slightly soluble | 4.9 g/L at 25 °C[5][10] |

| Vapor Pressure | <1 mbar at 20 °C[8] | 0.1 mmHg at 20 °C | 0.13 mm Hg at 20 °C[9][10] |

| Refractive Index (n20/D) | 1.5335 (20 °C)[3] | 1.535 | 1.5330[5][10] |

| pKa | 9.9[1] | 10.2 | 10.0[4] |

| Flash Point | 94 °C (closed cup) | 87 °C (closed cup) | 100 °C (closed cup)[11] |

| LogP (Octanol/Water Partition Coefficient) | 2.40[6][7] | 2.41 | 2.58[2] |

Experimental Protocols for Determination of Physical Properties

The accurate determination of physical properties is fundamental to chemical characterization. The following are detailed methodologies for key experiments, adapted from standard laboratory procedures.

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For m-ethylphenol, which has a melting point of -4 °C, a low-temperature apparatus is required.

Methodology:

-

Sample Preparation: A small amount of m-ethylphenol is introduced into a capillary tube, which is then sealed.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus equipped with a cooling system (e.g., a cryostat or a cold finger with a suitable coolant). The apparatus should have a calibrated thermometer or a digital temperature sensor.

-

Determination: The sample is cooled until it solidifies. The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C per minute) as the melting point is approached.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the last crystal melts are recorded. This range represents the melting point. For a pure compound, this range should be narrow.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

-

Apparatus Setup: A small volume of m-ethylphenol is placed in a distillation flask with a few boiling chips to ensure smooth boiling. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask. A condenser is attached to the side arm.

-

Heating: The flask is gently heated.

-

Data Recording: The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded atmospheric pressure. Corrections can be applied to determine the normal boiling point at standard pressure.

Density Determination

Density is the mass of a substance per unit volume.

Methodology:

-

Measurement of Mass: A clean, dry pycnometer (a flask with a specific volume) is weighed empty.

-

Filling the Pycnometer: The pycnometer is filled with m-ethylphenol, ensuring no air bubbles are present. The temperature of the sample is recorded.

-

Measurement of Mass of Filled Pycnometer: The filled pycnometer is weighed.

-

Calculation: The mass of the m-ethylphenol is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the m-ethylphenol by the known volume of the pycnometer.

Solubility in Water

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology (Shake-Flask Method):

-

Sample Preparation: An excess amount of m-ethylphenol is added to a known volume of distilled water in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand undisturbed until the aqueous and organic phases have clearly separated.

-

Analysis: A sample of the aqueous phase is carefully removed and analyzed using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the concentration of dissolved m-ethylphenol. This concentration represents the solubility at that temperature.

Vapor Pressure Determination

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.

Methodology (Static Method):

-

Sample Preparation: A sample of m-ethylphenol is placed in a thermostatted container connected to a pressure-measuring device (manometer).

-

Degassing: The sample is thoroughly degassed to remove any dissolved air.

-

Equilibration: The container is maintained at a constant temperature, and the pressure is monitored until it reaches a stable value.

-

Data Recording: The stable pressure reading is the vapor pressure of m-ethylphenol at that temperature. The measurement is repeated at different temperatures to obtain the vapor pressure curve.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.

Methodology:

-

Apparatus Calibration: An Abbe refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of m-ethylphenol are placed on the prism of the refractometer.

-

Measurement: The refractometer is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Data Recording: The refractive index is read from the instrument's scale. The temperature at which the measurement is made should be recorded, as the refractive index is temperature-dependent.

pKa Determination

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.

Methodology (Potentiometric Titration):

-

Sample Preparation: A known concentration of m-ethylphenol is dissolved in a suitable solvent (e.g., a water-alcohol mixture, due to its slight solubility in water).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH meter.

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the systematic characterization of the physical properties of a chemical compound like m-ethylphenol.

Caption: Logical workflow for the systematic determination of the physical properties of m-Ethylphenol.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. acri.gov.tw [acri.gov.tw]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. This compound CAS#: 620-17-7 [m.chemicalbook.com]

- 9. art.torvergata.it [art.torvergata.it]

- 10. afit.edu [afit.edu]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 3-Ethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of 3-ethylphenol. While quantitative data in the public domain is limited, this document summarizes available information and furnishes detailed experimental protocols for researchers to determine these critical parameters. This guide is intended to be a valuable resource for scientists and professionals in drug development and other research fields where this compound is of interest.

Introduction

This compound (CAS: 620-17-7), a substituted phenol, is a colorless to pale yellow liquid with a characteristic phenolic odor[1]. It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances[1][2]. A thorough understanding of its solubility and stability is paramount for its application in research and development, particularly in areas such as formulation science, toxicology, and environmental fate studies. This guide aims to consolidate the existing knowledge on the solubility and stability of this compound and to provide robust experimental methodologies for their determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀O | [3] |

| Molecular Weight | 122.16 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | -4 °C | [3] |

| Boiling Point | 214 °C | [4] |

| Density | 1.001 g/mL at 25 °C | [5] |

| pKa | 10.2 (in water at 25°C) | [6] |

| logP (o/w) | 2.400 | [5] |

Solubility of this compound

The solubility of a compound is a critical factor in its biological activity, formulation, and environmental distribution.

Aqueous Solubility

This compound is described as being slightly soluble in water[1][2][5]. One study has quantified this solubility.

Table 2: Aqueous Solubility of this compound

| Temperature (°C) | Solubility (mg/L) | Reference(s) |

| 25 | 3342 | [3][7] |

Solubility in Organic Solvents

Qualitative data indicates that this compound is highly miscible with or very soluble in common organic solvents such as ethanol, ether, and is slightly soluble in chloroform[1][2]. Currently, a comprehensive, publicly available dataset of quantitative solubility values for this compound in a range of organic solvents is not available. The experimental protocol provided in Section 5.1 can be employed to generate such data.

Stability of this compound

The stability of this compound is a crucial parameter for its storage, handling, and application.

General Stability

This compound is generally considered to be stable under normal temperatures and pressures[8]. For optimal storage, it should be kept in a cool, dry place in tightly closed containers[8].

Chemical Incompatibilities

This compound is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides[9]. Contact with these substances should be avoided to prevent vigorous reactions.

pH-Dependent Stability

Photostability

Information regarding the photostability of this compound in solution is limited. However, its vapor-phase degradation in the atmosphere by photochemically produced hydroxyl radicals has an estimated half-life of about 5 hours[1].

Thermal Stability

While it is stable at ambient temperatures, the degradation of phenolic compounds is known to follow first-order kinetics and is influenced by temperature[11]. Specific studies on the thermal degradation kinetics of this compound are needed to establish its thermal liability.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining the Equilibrium Solubility of this compound via the Shake-Flask Method

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a liquid compound like this compound.

5.1.1. Materials

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, chloroform, all analytical grade)

-

Volumetric flasks (various sizes)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or orbital incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Syringes

-

Analytical balance (± 0.1 mg)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography (GC) system with FID.

5.1.2. Procedure

-

Preparation of Solvent: Prepare a sufficient volume of the desired solvent.

-

Addition of Excess Solute: To a series of glass vials, add a known volume of the solvent (e.g., 5 mL). Add an excess amount of this compound to each vial to ensure a saturated solution is formed. An excess is visually confirmed by the presence of undissolved droplets of this compound.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature to allow for initial phase separation. To ensure complete separation of the undissolved this compound, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining undissolved microdroplets.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or GC-FID method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

5.1.3. Experimental Workflow Diagram

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol for a Stability-Indicating HPLC-UV Method for this compound

This protocol describes the development and execution of a stability-indicating HPLC method to assess the degradation of this compound under various stress conditions.

5.2.1. Materials and Equipment

-

This compound (high purity)

-

HPLC grade acetonitrile, methanol, and water

-

Acids (e.g., hydrochloric acid, sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., hydrogen peroxide) for forced degradation studies

-

HPLC system with a photodiode array (PDA) or UV detector

-

C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

pH meter

-

Photostability chamber

-

Temperature-controlled oven

5.2.2. Method Development and Validation

-

Chromatographic Conditions:

-

Mobile Phase: A gradient elution is often suitable for separating the parent compound from potential degradation products. A typical starting point could be a mixture of water (with 0.1% formic acid or phosphoric acid for pH control) and acetonitrile or methanol.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at the λmax of this compound (approximately 273 nm) and also scan a wider UV range with a PDA detector to identify any degradation products with different chromophores.

-

Injection Volume: 10-20 µL.

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 M NaOH) at room temperature.

-

Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 60-80 °C).

-

Photodegradation: Expose a solution of this compound to UV and visible light in a photostability chamber.

-

-

Analysis: At specified time points, withdraw samples from the stress conditions, neutralize if necessary, dilute to an appropriate concentration, and analyze by the developed HPLC method.

-

Method Validation: The stability-indicating method should be validated according to ICH guidelines, including specificity (peak purity analysis), linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

5.2.3. Experimental Workflow Diagram

Caption: Workflow for Stability-Indicating HPLC Method.

Potential Signaling Pathway Involvement

Alkylphenols, including ethylphenols, are recognized as xenoestrogens, which are exogenous compounds that can interfere with the endocrine system by mimicking or blocking the action of endogenous estrogens[12][13]. One of the key non-genomic signaling pathways activated by estrogens and xenoestrogens is the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) cascade[12].

The binding of this compound to membrane-associated estrogen receptors (mERs) can trigger a rapid signaling cascade. This can lead to the activation of ERK, which in turn can phosphorylate various downstream targets, influencing cellular processes such as proliferation, differentiation, and survival.

Caption: Potential Signaling Pathway of this compound.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound. While there is a notable lack of comprehensive quantitative data, this document provides a solid foundation for researchers by presenting known values and, crucially, by offering detailed experimental protocols for the determination of these essential parameters. The provided methodologies for solubility and stability testing, along with insights into potential signaling pathway interactions, will empower scientists to generate the necessary data for their specific applications in drug development and other research areas. Further research to populate the data gaps identified in this guide is strongly encouraged to build a more complete profile of this important chemical compound.

References

- 1. This compound | C8H10O | CID 12101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. scispace.com [scispace.com]

- 5. This compound CAS#: 620-17-7 [m.chemicalbook.com]

- 6. webqc.org [webqc.org]

- 7. 3-ethyl phenol, 620-17-7 [thegoodscentscompany.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. scent.vn [scent.vn]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. Estrogens from the Outside In: Alkylphenols, BPA Disrupt ERK Signaling in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alkylphenol Xenoestrogens with Varying Carbon Chain Lengths Differentially and Potently Activate Signaling and Functional Responses in GH3/B6/F10 Somatomammotropes - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermochemical Properties of 3-Ethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermochemical data for 3-ethylphenol (CAS No. 620-17-7), a significant alkylphenol in industrial chemistry and a molecule of interest in various research fields. This document compiles essential quantitative data, outlines relevant experimental methodologies, and presents key pathways involving this compound.

Thermochemical Data of this compound

The following tables summarize the key thermochemical and physical properties of this compound, compiled from various sources. These values are crucial for process design, safety assessments, and computational modeling.

Table 1: Enthalpy and Gibbs Free Energy Data

| Property | Value | Units | Source(s) |

| Standard liquid enthalpy of combustion (ΔcH°liquid) | -4362.90 ± 1.50 | kJ/mol | [1][2] |

| Enthalpy of formation at standard conditions (gas, ΔfH°gas) | -146.60 | kJ/mol | [1] |

| Enthalpy of formation at standard conditions (gas, ΔfH°gas) | -146.20 ± 1.70 | kJ/mol | [1] |

| Liquid phase enthalpy of formation at standard conditions (ΔfH°liquid) | -214.3 ± 1.6 | kJ/mol | [2] |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 52.3 | kJ/mol | [3] |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 12.8 | kJ/mol | [3] |

| Standard Gibbs free energy of formation (ΔfG°) | -25.73 | kJ/mol | [1] |

Table 2: Heat Capacity and Entropy

| Property | Value | Units | Source(s) |

| Ideal gas heat capacity (Cp,gas) | Temperature Dependent | J/mol·K | [1] |

| Specific heat capacity at constant pressure (liquid) | 1.82 | J/g·K | [3] |

| Entropy (Ideal Gas) | Temperature & Pressure Dependent | [4] | |

| Entropy (Liquid in equilibrium with Gas) | Temperature Dependent | [4] |

Table 3: Physical Properties

| Property | Value | Units | Source(s) |

| Molecular Weight | 122.164 | g/mol | [5] |

| Melting Point | -4 | °C | [5][6] |

| Boiling Point | 211.7 ± 9.0 | °C at 760 mmHg | [5] |

| Boiling Point | 218 | °C | [3] |

| Density | 1.0 ± 0.1 | g/cm³ | [5] |

| Density | 1.0076 | g/cm³ at 20°C | [3] |

| Vapor Pressure | 0.1 ± 0.4 | mmHg at 25°C | [5] |

| Flash Point | 94.4 ± 8.8 | °C | [5] |

| Refractive Index | 1.537 | [5] | |

| LogP (Octanol/Water Partition Coefficient) | 2.47 | [5] |

Experimental Protocols

Determination of Enthalpy of Combustion: Oxygen Bomb Calorimetry

The standard enthalpy of combustion is determined using an oxygen bomb calorimeter.[7][8][9]

-

Sample Preparation: A precisely weighed sample of this compound (typically 0.5-1.5 g) is placed in a crucible within the bomb. A fuse wire is positioned in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in a calorimeter bucket. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the heat of formation of nitric acid and the combustion of the fuse wire.[10][11]

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined by various methods, including calorimetry and the measurement of vapor pressure as a function of temperature.[12][13][14]

1. Condensation Calorimetry: This method involves measuring the heat released during the condensation of a known amount of this compound vapor.[12] The vapor is passed through a condenser within a calorimeter, and the resulting temperature change of a cooling fluid is measured.

2. Vapor Pressure Measurement (Knudsen Effusion Method): This technique is suitable for compounds with low vapor pressure.[15][16][17][18][19]

-

Sample Placement: A small amount of this compound is placed in a Knudsen cell, which is a small container with a tiny orifice.

-

High Vacuum and Heating: The cell is placed in a high-vacuum chamber and heated to a specific temperature.

-

Mass Loss Measurement: The rate of mass loss of the sample due to the effusion of vapor through the orifice is measured using a sensitive microbalance.

-

Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss using the Hertz-Knudsen equation. By measuring the vapor pressure at different temperatures, the enthalpy of vaporization can be determined using the Clausius-Clapeyron equation.

Determination of Heat Capacity

The specific heat capacity of liquid this compound can be determined by the method of mixtures.[5][20][21][22]

-

Calorimeter Setup: A known mass of a reference liquid (e.g., water) is placed in a calorimeter, and its initial temperature is recorded.

-

Sample Heating: A known mass of this compound is heated to a specific temperature.

-

Mixing and Temperature Measurement: The heated this compound is quickly added to the water in the calorimeter. The mixture is stirred, and the final equilibrium temperature is recorded.

-

Calculation: The specific heat capacity of this compound is calculated based on the principle of conservation of energy, where the heat lost by the this compound is equal to the heat gained by the water and the calorimeter.

Visualizations: Pathways and Workflows

Industrial Synthesis of this compound

The primary industrial route for the synthesis of this compound involves the sulfonation of ethylbenzene, followed by isomerization and alkali fusion.[1][3]

Caption: Industrial synthesis of this compound via sulfonation of ethylbenzene.

Generalized Metabolic Pathway of this compound

In biological systems, this compound, like other phenolic compounds, is expected to undergo Phase I and Phase II metabolism to facilitate its excretion. A known human metabolite is 3-ethylphenyl sulfate.[23] The biodegradation of phenols in microorganisms often proceeds via a meta-cleavage pathway.[24][25]

Caption: Generalized metabolic and biodegradation pathways for this compound.

Experimental Workflow for Thermochemical Data Determination

The logical flow for determining the key thermochemical properties of this compound involves a series of distinct experimental procedures.

Caption: Logical workflow for the experimental determination of thermochemical data.

References

- 1. Page loading... [guidechem.com]

- 2. ucc.ie [ucc.ie]

- 3. nbinno.com [nbinno.com]

- 4. WO2016187678A1 - Production of 3-alkylphenols and uses thereof - Google Patents [patents.google.com]

- 5. Revision Notes - Experiments to determine specific heat capacity of solids and liquids | Thermal Physics | Physics - 0625 - Supplement | IGCSE | Sparkl [sparkl.me]

- 6. prepchem.com [prepchem.com]

- 7. scimed.co.uk [scimed.co.uk]

- 8. Oxygen Bomb Calorimeter / Bomb Calorimeters | Labcompare.com [labcompare.com]

- 9. hinotek.com [hinotek.com]

- 10. chemistry.montana.edu [chemistry.montana.edu]

- 11. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

- 12. tsapps.nist.gov [tsapps.nist.gov]

- 13. books.rsc.org [books.rsc.org]

- 14. Calorimetric Determination of Enthalpies of Vaporization | NIST [nist.gov]

- 15. ACP - Measured solid state and subcooled liquid vapour pressures of nitroaromatics using Knudsen effusion mass spectrometry [acp.copernicus.org]

- 16. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.aip.org [pubs.aip.org]

- 19. ntrs.nasa.gov [ntrs.nasa.gov]

- 20. youtube.com [youtube.com]

- 21. phys.libretexts.org [phys.libretexts.org]

- 22. Experimental determination of Specific Heat of Water — Collection of Experiments [physicsexperiments.eu]

- 23. This compound | C8H10O | CID 12101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biodegradation Pathways of 3-Ethylphenol in Soil

This technical guide provides a comprehensive overview of the current understanding of the biodegradation pathways of this compound in soil. Due to the limited direct research on this compound, this document synthesizes information from studies on analogous compounds, such as phenol, cresols, and other alkylphenols, to propose the most probable aerobic and anaerobic degradation routes. This guide is intended to serve as a foundational resource for researchers investigating the environmental fate of this compound and for professionals in drug development who may consider its environmental impact.

Introduction

This compound is an alkylphenol that can enter the soil environment through various industrial and agricultural activities. Understanding its biodegradation is crucial for assessing its environmental persistence and potential for bioremediation. Microbial degradation is the primary mechanism for the removal of such organic pollutants from soil ecosystems. This process involves a series of enzymatic reactions that can ultimately lead to the complete mineralization of the compound to carbon dioxide and water.

Proposed Aerobic Biodegradation Pathway of this compound

Based on the well-established microbial degradation pathways for phenol and other alkylphenols, the aerobic biodegradation of this compound is hypothesized to proceed through the following key steps:

-

Initial Hydroxylation: The degradation is likely initiated by a monooxygenase enzyme, which hydroxylates the aromatic ring to form 3-ethylcatechol . This is a common activation step for phenolic compounds, preparing the ring for subsequent cleavage.

-

Ring Cleavage: The dihydroxylated intermediate, 3-ethylcatechol, is then susceptible to cleavage by dioxygenase enzymes. There are two primary routes for ring fission:

-

Meta-cleavage: Catalyzed by catechol 2,3-dioxygenase , this pathway involves the cleavage of the bond between a hydroxylated carbon and an adjacent non-hydroxylated carbon. For 3-ethylcatechol, this would yield 2-hydroxy-5-ethyl-cis,cis-muconic semialdehyde . Studies have shown that catechol 2,3-dioxygenase from Pseudomonas putida can oxidize 3-ethylcatechol.[1]

-

Ortho-cleavage: Catalyzed by catechol 1,2-dioxygenase , this pathway cleaves the bond between the two hydroxylated carbons, resulting in the formation of 2-ethyl-cis,cis-muconic acid .[1] Research indicates that 3-ethylcatechol is oxidized by catechol 1,2-dioxygenase at a slower rate compared to catechol itself.[1]

-

-

Downstream Metabolism: The ring-cleavage products are further metabolized through a series of enzymatic reactions, eventually funneling into central metabolic pathways such as the Krebs cycle.

Visualization of the Proposed Aerobic Pathway

Proposed Anaerobic Biodegradation Pathway of this compound

The anaerobic degradation of this compound is less understood. However, by drawing parallels with the anaerobic metabolism of m-cresol (3-methylphenol), two potential initial activation mechanisms can be proposed:

-

Carboxylation: This pathway involves the direct carboxylation of the aromatic ring. For m-cresol, this has been observed to be a key initial step in sulfate-reducing and nitrate-reducing conditions.[2] A similar mechanism for this compound would lead to a carboxylated intermediate.

-

Side-Chain Oxidation: An alternative route involves the oxidation of the ethyl side chain. Studies with a sulfate-reducing bacterium have suggested a methyl group oxidation pathway for m-cresol.[3][4] For this compound, this would likely involve the hydroxylation of the alpha-carbon of the ethyl group, followed by further oxidation.

Following these initial activation steps, the molecule would likely be channeled into the benzoyl-CoA pathway, a central route for the anaerobic degradation of many aromatic compounds.

Visualization of the Proposed Anaerobic Pathways

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the biodegradation rates of this compound in soil. To facilitate future research and comparison, the following table structure is proposed for summarizing such data when it becomes available.

Table 1: Summary of this compound Biodegradation Rates in Soil

| Soil Type | Microbial Community | Incubation Conditions (Temp, Moisture) | Initial Concentration | Half-life (t½) | Degradation Rate Constant (k) | Metabolites Detected | Reference |

| Sandy Loam | Indigenous | 25°C, 60% WHC | 50 mg/kg | ||||

| Clay | Pseudomonas sp. | 30°C, 50% WHC | 100 mg/kg | ||||

| Organic Soil | Mixed Consortia | 20°C, 70% WHC | 25 mg/kg |

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to elucidate the biodegradation pathways of this compound in soil.

Soil Microcosm Study

This protocol is designed to study the aerobic biodegradation of this compound in a controlled laboratory setting.

Objective: To determine the degradation rate of this compound in soil and identify its major metabolites.

Materials:

-

Test soil (e.g., sieved to <2 mm)

-

This compound (analytical grade)

-

Sterile deionized water

-

Glass microcosms (e.g., 250 mL flasks) with gas-permeable stoppers

-

Incubator

-

Analytical balance

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Soil Characterization: Analyze the soil for its physicochemical properties (pH, organic matter content, texture, etc.).

-

Microcosm Setup:

-

Weigh 100 g of soil into each microcosm.

-

Prepare a stock solution of this compound in sterile water.

-

Spike the soil in each microcosm with the this compound solution to achieve the desired initial concentration (e.g., 50 mg/kg). Ensure even distribution.

-

Adjust the soil moisture to a specific water holding capacity (e.g., 60%).

-

Prepare sterile controls by autoclaving a subset of the microcosms before spiking.

-

-

Incubation: Incubate all microcosms in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days), destructively sample triplicate microcosms from both the active and sterile sets.

-

Extraction and Analysis:

-

Extract the soil samples with an appropriate solvent (e.g., acetone/hexane mixture).

-

Analyze the extracts using GC-MS to quantify the remaining this compound and identify any intermediate metabolites.

-

Visualization of the Experimental Workflow

Isolation of this compound Degrading Microorganisms

Objective: To isolate and identify soil microorganisms capable of utilizing this compound as a sole carbon and energy source.

Materials:

-

Soil sample from a contaminated site (or the microcosm study)

-

Mineral salts medium (MSM)

-

This compound

-

Agar

-

Petri dishes

-

Shaker incubator

-

Microscope

-

16S rRNA gene sequencing materials

Procedure:

-

Enrichment Culture:

-

Inoculate 1 g of soil into 100 mL of MSM containing this compound (e.g., 50 mg/L) as the sole carbon source.

-

Incubate on a rotary shaker at room temperature.

-

After significant growth is observed, transfer an aliquot to fresh MSM with a higher concentration of this compound. Repeat this step several times to enrich for potent degraders.

-

-

Isolation:

-

Plate serial dilutions of the final enrichment culture onto MSM agar plates containing this compound.

-

Incubate the plates until distinct colonies appear.

-

-

Purification and Identification:

-

Isolate individual colonies and re-streak onto fresh plates to ensure purity.

-

Identify the isolates using microscopy and 16S rRNA gene sequencing.

-

Conclusion

While direct experimental evidence for the complete biodegradation pathway of this compound in soil is currently limited, this guide provides a robust framework based on the degradation of structurally similar compounds. The proposed aerobic pathway, proceeding through 3-ethylcatechol followed by either meta- or ortho-cleavage, represents the most plausible route. The anaerobic pathways are more speculative and warrant further investigation. The provided experimental protocols offer a starting point for researchers to elucidate the specific metabolic routes, identify the key microbial players and enzymes, and quantify the degradation kinetics of this compound in soil environments. Such research is essential for developing effective bioremediation strategies and for conducting comprehensive environmental risk assessments.

References

- 1. Reactions of 3-ethylcatechol and 3-(methylthio)catechol with catechol dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anaerobic degradation of m-cresol in anoxic aquifer slurries: carboxylation reactions in a sulfate-reducing bacterial enrichment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anaerobic Degradation of m-Cresol by a Sulfate-Reducing Bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anaerobic Degradation of m-Cresol by a Sulfate-Reducing Bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3-Ethylphenol as a Volatile Organic Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylphenol (m-ethylphenol) is an aromatic organic compound and a significant volatile organic compound (VOC) with the chemical formula C₈H₁₀O.[1] It is a colorless to pale yellow liquid with a characteristic phenolic or medicinal odor.[2] This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, its role in drug development, its function as a biomarker, its metabolic pathways, and detailed experimental protocols for its analysis.

Chemical and Physical Properties

This compound is a member of the phenol family, characterized by a hydroxyl group attached to a benzene ring, with an ethyl substituent at the meta position.[3] This structure confers moderate volatility and slight solubility in water, with high miscibility in organic solvents like ethanol and ether.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | m-Ethylphenol, 1-Hydroxy-3-ethylbenzene | [3] |

| CAS Number | 620-17-7 | [3] |

| Molecular Formula | C₈H₁₀O | [3] |

| Molecular Weight | 122.16 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Phenolic, medicinal | [2] |

| Melting Point | -4 °C | |

| Boiling Point | 214 °C | |

| Flash Point | 94 °C | |

| Density | 1.001 g/mL at 25 °C | |

| Water Solubility | Slightly soluble | [2] |

| logP (Octanol-Water Partition Coefficient) | 2.4 | [3] |

Role in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[4] Its phenolic structure allows for a range of chemical modifications, making it a versatile building block in medicinal chemistry.

Intermediate in Pharmaceutical Synthesis

One notable application of this compound is in the synthesis of the sympathomimetic drug, etilefrine. While not a direct precursor, this compound can be converted to 3-vinylphenol, a key intermediate in the synthesis of etilefrine.[2] This synthetic pathway highlights the importance of this compound in accessing more complex pharmaceutical agents.

Logical Workflow for the Role of this compound in Etilefrine Synthesis

Caption: Synthetic pathway from this compound to etilefrine.

This compound as a Biomarker

As a volatile organic compound, this compound is present in human breath, urine, and feces, making it a potential non-invasive biomarker for various physiological and pathological states.

Biomarker of Exposure

Elevated levels of urinary this compound have been associated with exposure to industrial solvents such as ethylbenzene.[5] It is also a known component of tobacco smoke, and its presence in urine can indicate smoking status.

Potential Disease Biomarker

While research is ongoing, urinary phenols are being investigated as potential biomarkers for inflammatory conditions and oxidative stress.[1][5] Further studies are needed to establish a definitive link between this compound levels and specific diseases like chronic obstructive pulmonary disease (COPD) or lung cancer.[4]

Metabolic Pathways

The metabolism of this compound in the body primarily occurs in the liver and involves Phase I and Phase II biotransformation reactions, aimed at increasing its water solubility to facilitate excretion.[6][7]

Phase I Metabolism

Phase I reactions introduce or expose functional groups. For this compound, this can involve hydroxylation of the ethyl side chain or the aromatic ring, catalyzed by cytochrome P450 (CYP) enzymes.[7]

Phase II Metabolism

The hydroxyl group of this compound and its Phase I metabolites undergo conjugation reactions. The primary Phase II metabolic pathways are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[8] These reactions result in the formation of highly water-soluble glucuronide and sulfate conjugates that are readily excreted in the urine.

Metabolic Pathway of this compound

Caption: Overview of this compound metabolism.

Experimental Protocols

Accurate quantification of this compound in biological matrices is essential for its study as a biomarker and in toxicological assessments. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.

Quantification of this compound in Urine by GC-MS

This protocol is adapted from a validated method for the determination of urinary phenols.[5]

Table 2: GC-MS Protocol for this compound in Urine

| Step | Procedure |

| 1. Sample Preparation | To 1 mL of urine, add an internal standard (e.g., deuterated o-cresol). Perform enzymatic hydrolysis overnight to cleave glucuronide and sulfate conjugates. |

| 2. Liquid-Liquid Extraction | Acidify the sample and extract with an organic solvent (e.g., toluene). |

| 3. Derivatization | Evaporate the organic extract and derivatize the residue with a silylating agent (e.g., BSTFA) to increase volatility. |

| 4. GC-MS Analysis | Inject the derivatized sample into a GC-MS system. |

| GC Conditions | Column: Capillary column (e.g., 5% phenyl-methylpolysiloxane). Injector Temperature: 250 °C. Oven Program: Start at 60 °C, ramp to 280 °C. Carrier Gas: Helium. |

| MS Conditions | Ionization Mode: Electron Ionization (EI). Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes. |

| 5. Quantification | Quantify this compound based on the peak area ratio to the internal standard using a calibration curve. |

Experimental Workflow for GC-MS Analysis

Caption: Workflow for urinary this compound analysis by GC-MS.

Signaling Pathways

Alkylphenols, including ethylphenol, have been shown to act as xenoestrogens and can modulate cellular signaling pathways, primarily through interactions with membrane-associated estrogen receptors (mERs).[9] This can lead to the activation of downstream pathways such as the Extracellular signal-regulated kinase (ERK) pathway and intracellular calcium signaling.[9]

Activation of ERK and Calcium Signaling

Binding of this compound to mERs can trigger a rapid, non-genomic response. This involves the activation of G-proteins, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG) by phospholipase C (PLC). IP₃ stimulates the release of calcium (Ca²⁺) from the endoplasmic reticulum, increasing intracellular calcium concentrations. DAG, along with the increased Ca²⁺, activates Protein Kinase C (PKC), which can then activate the ERK pathway. The ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[10][11]

Signaling Pathway of this compound

Caption: this compound-induced cellular signaling cascade.

Conclusion

This compound is a versatile volatile organic compound with significant implications for researchers, scientists, and drug development professionals. Its role as a synthetic intermediate, a potential biomarker, and a modulator of cellular signaling pathways underscores its importance in various scientific disciplines. The detailed methodologies and pathways presented in this guide provide a foundation for further research and application of this compound in science and medicine.

References